molecular formula C6H11ClN2O B2362098 3-(1H-Imidazol-1-yl)-1-propanol hydrochloride CAS No. 1185490-84-9

3-(1H-Imidazol-1-yl)-1-propanol hydrochloride

Cat. No.: B2362098
CAS No.: 1185490-84-9
M. Wt: 162.62
InChI Key: QZXHDAVJLPOCEQ-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-1-propanol hydrochloride (CAS: 1185490-84-9) is a hydrochloride salt of a propanol derivative bearing an imidazole substituent. With a molecular weight of 162.62 g/mol and a purity of ≥95% , it is characterized by a hydroxyl group at the terminal position and an imidazole ring linked via a three-carbon chain. The compound’s structure facilitates hydrogen bonding and ionic interactions, making it relevant in pharmaceutical and materials chemistry.

Properties

IUPAC Name

3-imidazol-1-ylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c9-5-1-3-8-4-2-7-6-8;/h2,4,6,9H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXHDAVJLPOCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

The nucleophilic substitution of imidazole with halogenated alcohols represents a foundational method for constructing the target compound’s backbone. For instance, reacting imidazole with 3-chloro-1-propanol under basic conditions facilitates the displacement of the chloride atom by the imidazole nitrogen, yielding 3-(1H-Imidazol-1-yl)-1-propanol. Subsequent treatment with hydrochloric acid generates the hydrochloride salt.

Reaction Conditions :

  • Base : Anhydrous potassium carbonate or sodium hydroxide deprotonates imidazole, enhancing its nucleophilicity.
  • Solvent : Polar aprotic solvents like acetonitrile or dimethylformamide improve reactant solubility and reaction homogeneity.
  • Temperature : Moderate heating (60–80°C) over 12–24 hours ensures complete conversion.

Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the imidazole’s nitrogen attacks the electrophilic carbon bonded to chlorine in 3-chloro-1-propanol. Steric hindrance around the reaction center is minimal due to the linear three-carbon chain, favoring bimolecular substitution.

Mannich Reaction-Based Synthesis

The Mannich reaction, widely employed for synthesizing β-amino alcohols, offers an alternative route. This one-pot, three-component reaction condenses imidazole, formaldehyde, and a ketone to form the desired product.

General Procedure :

  • A ketone (e.g., acetone) reacts with formaldehyde and imidazole in the presence of a catalytic acid.
  • The resulting Mannich base undergoes hydrolysis or reduction to yield the primary alcohol.

Advantages :

  • High atom economy and compatibility with diverse substrates.
  • Tunable reaction conditions to favor mono- or bis-imidazole derivatives.

Limitations :

  • Requires stringent control over stoichiometry to prevent polyalkylation.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enable precise temperature and mixing control, reducing side product formation. For example, a patent describing the synthesis of N-[3-(1H-imidazol-1-yl)phenyl]-4-(2-pyridinyl)-2-pyrimidinamine highlights the use of:

  • Continuous Flow Systems : To maintain consistent reaction parameters during imidazole alkylation.
  • In-Line pH Monitoring : Automated titration ensures optimal reaction kinetics and minimizes decomposition.

Optimization of Reaction Conditions

Catalysts and Solvents

Catalysts and solvents critically influence reaction efficiency:

Parameter Optimal Choice Effect on Yield Source
Catalyst K2CO3 Increases rate
Solvent Acetonitrile Enhances solubility
Acid for Salt Formation HCl gas Ensures complete protonation

Temperature and Time Parameters

Elevated temperatures (60–80°C) accelerate the reaction but risk imidazole decomposition. Kinetic studies suggest a 12-hour reaction time balances conversion and side-product minimization.

pH Control Strategies

Maintaining a pH of 2.0–3.5 during hydrochloride salt formation prevents imidazole protonation before the substitution step, as demonstrated in analogous syntheses. Automated pH adjustment via HCl gas bubbling ensures reproducibility at scale.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted starting materials and inorganic salts. The hydrochloride salt’s solubility in hot ethanol and poor solubility in cold water facilitate high-purity recovery.

Chromatographic Methods

Flash chromatography on silica gel (eluent: ethyl acetate/methanol 9:1) resolves residual imidazole and chloropropanol impurities. High-performance liquid chromatography (HPLC) with a C18 column confirms purity ≥98%.

Spectroscopic Characterization

  • ¹H NMR (D2O, 400 MHz): δ 7.60 (s, 1H, imidazole H-2), 4.20 (t, J = 6.4 Hz, 2H, CH2N), 3.70 (t, J = 6.0 Hz, 2H, CH2O).
  • IR (KBr): 3400 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N stretch).

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability
Nucleophilic Substitution 75–85 95–98 High
Mannich Reaction 60–70 90–95 Moderate
Continuous Flow 80–90 98–99 Very High

The nucleophilic substitution route offers the best balance of yield and scalability, whereas continuous flow systems excel in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-yl)-1-propanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(1H-Imidazol-1-yl)-1-propanone.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(1H-Imidazol-1-yl)-1-propanol hydrochloride is investigated for its antifungal properties. Studies have shown that it has comparable or superior efficacy against Candida albicans when compared to standard antifungal agents like fluconazole.

Antifungal Activity Comparison

CompoundMinimum Inhibitory Concentration (MIC) (µmol/mL)
This compoundTBD (To Be Determined)
Fluconazole> 1.6325
Miconazole0.0188
Compound 5j0.0054

Compound 5j, a derivative from the imidazole series, demonstrates significantly lower MIC values against Candida albicans , indicating superior antifungal potency.

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its structure allows for easy modification and functionalization, making it valuable for researchers developing new chemical entities.

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the production of various drugs and fine chemicals. Its unique properties facilitate the development of novel therapeutic agents with enhanced efficacy and reduced side effects.

Case Study 1: Antifungal Efficacy

A study published in the journal Molecules evaluated the antifungal efficacy of several imidazole derivatives, including this compound. The compound showed significant activity against clinical isolates of Candida albicans , outperforming traditional treatments in some cases .

Case Study 2: Synthesis of Derivatives

Research demonstrated that derivatives of this compound exhibit enhanced biological activities due to structural modifications. For instance, adding aryl groups or oxime esters has been shown to improve antifungal properties significantly .

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)-1-propanol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural features and molecular properties of 3-(1H-Imidazol-1-yl)-1-propanol hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
This compound C₆H₁₁ClN₂O 162.62 Imidazole, hydroxyl, hydrochloride
(S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol C₁₂H₁₄N₂O 202.25 Imidazole, hydroxyl, phenyl
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol C₁₂H₁₄N₂O 202.25 Imidazole, hydroxyl, phenyl
3-(1H-Imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride C₇H₁₅Cl₂N₃ 212.12 Imidazole, amine, dihydrochloride
Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride C₇H₁₂Cl₂N₃O₂ 205.64 Imidazole, ester, amine, dihydrochloride
3-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride C₁₃H₁₅ClN₂O₂ Not reported Imidazole, benzaldehyde, hydrochloride

Key Observations:

  • Phenyl vs.
  • Salt Forms: The dihydrochloride derivatives (e.g., 3-(1H-Imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride ) exhibit higher molecular weights and improved aqueous solubility compared to mono-hydrochloride salts.
  • Functional Group Diversity: Ester (e.g., methyl 2-amino-3-(1H-imidazol-1-yl)propanoate ) and benzaldehyde (e.g., 3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride ) derivatives expand reactivity profiles for conjugation or catalysis.

Hydrogen Bonding and Crystal Packing

  • Target Compound: The hydroxyl group forms O–H···N hydrogen bonds with imidazole nitrogen, likely leading to linear or helical chains in the solid state, similar to (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol .
  • Dihydrochloride Salts : Ionic interactions between protonated amine groups and chloride ions dominate crystal packing, as seen in 3-(1H-Imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride .
  • Phenyl Derivatives : Additional C–H···O and C–H···π interactions stabilize layered or sheet-like structures .

Biological Activity

3-(1H-Imidazol-1-yl)-1-propanol hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential antifungal properties. This compound, characterized by an imidazole ring and a three-carbon alkyl chain, has been studied for its biological activities against various pathogens, notably Candida albicans. The following sections provide a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H11ClN2O
  • Molecular Weight : 163.62 g/mol
  • Structure : Contains an imidazole ring which contributes to its biological activity.

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal activity, particularly against Candida albicans. The compound's efficacy has been compared to standard antifungal agents like fluconazole.

Minimum Inhibitory Concentration (MIC) Values

CompoundMIC (µmol/mL)
This compoundTBD (To Be Determined)
Fluconazole> 1.6325
Miconazole0.0188
Compound 5j0.0054

Compound 5j, a derivative of the imidazole series, was identified as a potent anti-Candida agent with an MIC value significantly lower than that of fluconazole, indicating superior efficacy against fungal strains .

The antifungal mechanism of this compound involves interference with fungal cell membranes and metabolic pathways essential for growth. It is hypothesized that the compound disrupts the synthesis of ergosterol, a critical component of fungal cell membranes, thereby inhibiting fungal proliferation .

Comparative Biological Activities

In addition to its antifungal properties, compounds with similar imidazole structures have been reported to exhibit various biological activities:

  • Antimicrobial : Effective against a range of bacteria.
  • Anti-inflammatory : Potential in reducing inflammation through modulation of cytokine production.
  • Antitumor : Some derivatives show promise in cancer cell line studies by inducing apoptosis and inhibiting cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazole derivatives, including:

Study on Antifungal Efficacy

A comparative study evaluated the antifungal activities of various imidazole derivatives against Candida albicans. The results indicated that modifications in the alkyl chain length and functional groups significantly influenced antifungal potency.

Cytotoxicity Assessment

An MTT assay was performed to assess cytotoxicity against HeLa and MCF-7 cancer cell lines. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1H-Imidazol-1-yl)-1-propanol hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between imidazole and 3-chloro-1-propanol under basic conditions, followed by hydrochloride salt formation. Key parameters include:

  • Catalyst : Use of anhydrous potassium carbonate as a base to deprotonate imidazole and enhance reactivity .
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction efficiency.
  • Temperature : Reactions typically proceed at 60–80°C for 12–24 hours .
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity products.
    • Data Note : Yields range from 65–85%, depending on imidazole activation and stoichiometric ratios .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts .
  • Software : SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used. SHELXL handles hydrogen bonding and disorder modeling effectively .
    • Critical Parameters : The imidazole ring’s planarity and intermolecular hydrogen bonds (e.g., N–H···Cl) are key structural features .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight glass containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer :

  • NMR Analysis : Compare experimental 1H^1H NMR shifts (e.g., imidazole protons at δ 7.4–7.6 ppm) with computed spectra using DFT methods (e.g., B3LYP/6-311+G(d,p)) .
  • Crystallographic Validation : Cross-check hydrogen-bonding networks in XRD data with NMR-derived hydrogen environments .
  • Case Study : Discrepancies in imidazole ring torsion angles (from XRD) may arise from crystal packing effects, which NMR cannot resolve .

Q. What computational strategies validate the electronic properties of this compound in catalytic applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the ωB97X-D/def2-TZVP level to model charge distribution on the imidazole nitrogen .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water or DMSO) to assess stability of the hydrochloride salt .
  • Benchmarking : Compare computed dipole moments (e.g., 5.2–5.8 Debye) with experimental data from dielectric spectroscopy .

Q. What experimental design challenges arise when studying the biological activity of this compound?

  • Methodological Answer :

  • Bioactivity Assays : Prioritize in vitro cytotoxicity screening (e.g., MTT assay) due to the compound’s structural similarity to imidazole-based kinase inhibitors .
  • Solubility Limitations : Use DMSO as a co-solvent (≤0.1% v/v) to maintain aqueous solubility without cell membrane disruption .
  • Metabolic Stability : Conduct hepatic microsome studies to evaluate demethylation or hydroxylation pathways .

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